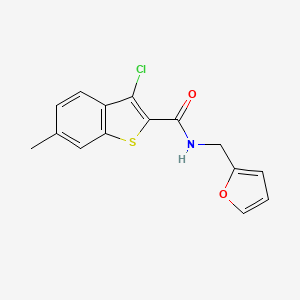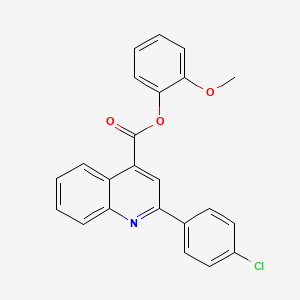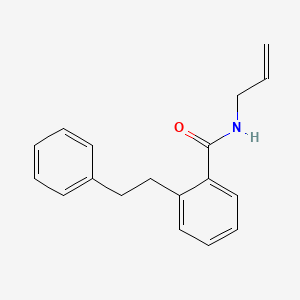![molecular formula C21H18Cl2N4O4 B5254396 [4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE](/img/structure/B5254396.png)
[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE: is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and an isoxazole ring substituted with a 2-chlorophenyl and a methyl group. Its unique structure makes it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions The isoxazole ring is then synthesized separately and coupled with the piperazine derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance reaction rates and selectivity is crucial in large-scale production.
化学反応の分析
Types of Reactions
[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of [4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO][3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is unique due to its complex structure, which combines a piperazine ring with an isoxazole ring, each substituted with distinct functional groups. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O4/c1-13-19(20(24-31-13)15-4-2-3-5-16(15)23)21(28)26-10-8-25(9-11-26)17-7-6-14(22)12-18(17)27(29)30/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFDWTMOTPLXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylaniline](/img/structure/B5254320.png)
![3-(4-chlorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5254325.png)
![4-(2-chlorophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5254331.png)

![3-(4-fluorophenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5254340.png)

![N,N-dimethyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-furamide](/img/structure/B5254354.png)
![2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B5254360.png)

![4,4'-oxybis{N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide}](/img/structure/B5254369.png)
![{4-(4-chlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B5254374.png)

![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5254404.png)
